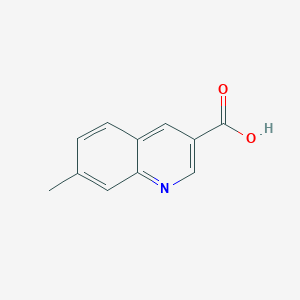

7-Methylquinoline-3-carboxylic acid

Description

Significance of Quinoline (B57606) Carboxylic Acids in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical research. numberanalytics.com Its derivatives are particularly crucial in medicinal chemistry and materials science. numberanalytics.comresearchgate.net Quinoline carboxylic acids, a specific class of these derivatives, are recognized as vital structures in synthetic medicinal chemistry. researchgate.net The presence of the carboxylic acid group allows for further modifications, making quinoline-4-carboxylic acid, for example, a key building block in the synthesis of more complex derivative compounds. ui.ac.id

The versatility of the quinoline framework has led to its incorporation into a wide array of pharmacologically active molecules. numberanalytics.comresearchgate.net Research has demonstrated that quinoline-based compounds exhibit a broad spectrum of biological activities, and many approved drugs are based on this core structure. researchgate.net Specifically, various quinoline carboxylic acid derivatives have been investigated for their potential as antiproliferative, anti-inflammatory, and antioxidative agents. nih.govnih.gov The development of efficient synthetic methods for these compounds is driven by their potential to produce structurally diverse derivatives for applications in drug discovery and the creation of novel materials. researchgate.netwikipedia.org

Historical Context of Quinoline Synthesis Relevant to 7-Methylquinoline-3-carboxylic Acid Frameworks

The synthesis of the quinoline ring system dates back to the 19th century, with the first isolation from coal tar in 1834. numberanalytics.comwikipedia.org Over the years, several named reactions have been developed to construct this heterocyclic framework, many of which remain relevant for preparing substituted quinolines like 7-Methylquinoline-3-carboxylic acid. iipseries.org

These classical methods, each with its own set of reactants and conditions, provide pathways to differently substituted quinoline products.

| Synthesis Method | Description | Year Reported |

| Doebner-von Miller Reaction | Involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, catalyzed by an acid. wikipedia.orgsynarchive.com This method is a modification of the Skraup synthesis. slideshare.net | 1881 synarchive.com |

| Pfitzinger Reaction | The reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method is highly valuable for producing cinchoninic acids. electronicsandbooks.com | 1886 wikipedia.org |

| Combes Quinoline Synthesis | This method uses the condensation of a primary arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the Schiff base intermediate to form substituted quinolines. wikipedia.orgdrugfuture.com | 1888 wikipedia.org |

| Friedländer Synthesis | Involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically in the presence of a base. numberanalytics.compharmaguideline.com | Not specified |

| Skraup Synthesis | One of the earliest methods, it involves reacting aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comiipseries.org | 1880 numberanalytics.com |

These foundational synthetic strategies have been continuously modified and improved to enhance yields, accommodate a wider range of substrates, and employ more environmentally friendly conditions. researchgate.netimist.ma For instance, the Doebner reaction has been adapted for the synthesis of substituted quinolines from anilines that have electron-withdrawing groups, which typically give low yields in the conventional reaction. nih.gov Similarly, the Pfitzinger reaction has been widely used for the synthesis of numerous bioactive molecules and drug intermediates. researchgate.net

Overview of Academic Research Trajectories for 7-Methylquinoline-3-carboxylic Acid and its Analogues

The academic research surrounding 7-Methylquinoline-3-carboxylic acid and its analogues is primarily focused on their potential biological activities. While specific studies on 7-Methylquinoline-3-carboxylic acid itself are limited in the public domain, the broader classes of quinoline-3-carboxylic acids and quinoline-4-carboxylic acids have been the subject of extensive investigation. researchgate.netnih.gov

Research into quinoline-3-carboxylic acid derivatives has explored their potential as antiproliferative agents. For example, a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives found that they exhibited micromolar inhibition against cancer cell lines with improved selectivity compared to their ester precursors. nih.gov Another study highlighted that quinoline-3-carboxylic acid was among several quinoline derivatives showing significant growth inhibition capacity against a mammary cancer cell line. nih.gov

The synthesis of analogues remains a key research trajectory. elsevierpure.com For instance, novel quinoline-4-carboxylate (B1235159) derivatives have been synthesized from quinoline-4-carboxylic acid as the starting material. researchgate.net The modification of the carboxylic acid group is a common strategy to develop new chemical entities with potentially enhanced biological profiles. ui.ac.id Research has also focused on improving the synthesis of the quinoline-4-carboxylic acid core itself, with modern approaches involving green chemistry principles like the use of efficient catalysts, microwave irradiation, and one-pot procedures to overcome the limitations of traditional methods. researchgate.netimist.ma

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(11(13)14)6-12-10(8)4-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHXTZODJCAGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589178 | |

| Record name | 7-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-17-6 | |

| Record name | 7-Methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Methylquinoline 3 Carboxylic Acid and Its Structural Analogues

Strategic Approaches to the Quinoline (B57606) Core with Methyl Substitution at Position 7

The initial and critical phase in the synthesis of 7-methylquinoline-3-carboxylic acid involves the construction of the 7-methylquinoline (B44030) core. Classical synthetic reactions, with modern adaptations, are employed to achieve this foundational structure.

Skraup Synthesis and its Adaptations for 7-Methylquinoline Precursors

The Skraup synthesis is a fundamental method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org For the preparation of 7-methylquinoline, m-toluidine (B57737) is used as the aromatic amine precursor. The reaction typically yields a mixture of 7-methylquinoline and its isomer, 5-methylquinoline. brieflands.com

The archetypal Skraup reaction is known for its often violent nature. wikipedia.org However, modifications have been developed to mitigate this and improve yields. One such adaptation involves the substitution of acetylated amines for the free bases, which has been shown to substantially increase the yield and reduce the violence of the reaction. cdnsciencepub.com Another modification that can reduce the harshness of the reaction and increase yields is altering the method of bringing the reactants together. cdnsciencepub.com

The general mechanism of the Skraup synthesis is believed to involve the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a conjugate addition of the aniline (B41778) derivative to the acrolein. Subsequent cyclization and oxidation lead to the formation of the quinoline ring system. nih.gov

Table 1: Comparison of Skraup Synthesis Adaptations

| Adaptation | Key Feature | Advantage |

|---|---|---|

| Use of Acetylated Amines | Acetanilide derivative used instead of free aniline. | Increased yield, reduced reaction violence. cdnsciencepub.com |

| Modified Reactant Addition | Controlled mixing of reactants. | Reduced reaction violence, increased yield. cdnsciencepub.com |

Pfitzinger Reaction and Related Cyclization Strategies for Quinolines with Carboxylic Acid at Position 3

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline. wikipedia.org

While the traditional Pfitzinger reaction yields quinoline-4-carboxylic acids, modifications and related cyclization strategies can be employed to access quinolines with carboxylic acid functionality at other positions, including position 3. For instance, the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, yields 2-substituted quinoline-4-carboxylic acids. nih.gov

Recent advances in quinoline synthesis have also focused on transition metal-catalyzed C-H activation pathways. These methods offer regioselective routes to quinoline carboxylates under mild conditions. For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the synthesis of quinoline carboxylates. mdpi.com

Targeted Carboxylation Reactions at Position 3

Once the 7-methylquinoline core is established, the next critical step is the introduction of a carboxylic acid group at the C3 position. This can be achieved through various targeted carboxylation reactions.

Oxidation Methodologies for Carboxylic Acid Formation

Oxidation of a pre-existing functional group on the quinoline ring is a common strategy for introducing a carboxylic acid. For instance, the oxidation of a methyl group at the 3-position would yield the desired carboxylic acid. Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize alkyl side chains on the quinoline ring to carboxylic acids. biosynce.com

The oxidation of quinoline itself can lead to different products depending on the reaction conditions. For example, oxidation can occur at the nitrogen atom to form a quinoline N-oxide, or on the carbon atoms of the rings to yield quinoline carboxylic acids. biosynce.com The synthesis of quinoline-2-carboxylic acid can be achieved by the oxidation of 2-methylquinoline. biosynce.com

Enzymatic oxidation offers a greener and more selective alternative for the functionalization of quinolines. Quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, is involved in the microbial catabolism of quinoline and is responsible for the oxidation at the C-2 position.

Hydrolysis of Ester Precursors and Challenges with Steric Hindrance (e.g., C3 Methyl)

A widely used method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. In the context of 7-methylquinoline-3-carboxylic acid synthesis, a 7-methylquinoline-3-carboxylate ester would be a key intermediate. This ester can be synthesized through various methods, including the aforementioned cyclization strategies employing ester-containing starting materials.

The hydrolysis of the ester to the carboxylic acid is typically carried out under acidic or basic conditions. However, the presence of substituents on the quinoline ring, particularly near the ester group, can introduce steric hindrance, making hydrolysis more challenging. For example, a methyl group at the C2 or C4 position could sterically hinder the approach of the hydroxide ion or hydronium ion to the ester carbonyl, slowing down the rate of hydrolysis. While the methyl group is at the C7 position in the target molecule, steric hindrance from other parts of the molecule or from substituents in related analogues could be a factor to consider.

Decarboxylation Reactions of Related Quinolines

Decarboxylation reactions, the removal of a carboxyl group, can be a strategic step in the synthesis of quinoline derivatives. For instance, a dicarboxylic acid precursor could be selectively decarboxylated to yield the desired monocarboxylic acid. The synthesis of substituted 3-quinoline carboxylic acids can be achieved from functionalized quinolines through carbonylation followed by selective decarboxylation. google.com

The copper-quinoline decarboxylation reaction is a well-known method, typically performed by heating an aromatic carboxylic acid in a quinoline solution with copper powder or copper salts. datapdf.com Studies have shown that cuprous ion is the active catalyst in this reaction. datapdf.com The reaction is believed to proceed through the formation of an organocopper intermediate.

Table 2: Summary of Carboxylation and Related Reactions

| Reaction Type | Description | Key Considerations |

|---|---|---|

| Oxidation | Introduction of a carboxylic acid by oxidizing a side chain. biosynce.com | Choice of oxidizing agent, potential for side reactions. |

| Ester Hydrolysis | Conversion of an ester to a carboxylic acid. | Potential for steric hindrance affecting reaction rate. |

| Decarboxylation | Removal of a carboxyl group, often from a dicarboxylic acid precursor. google.com | Reaction conditions, catalyst choice (e.g., copper). datapdf.com |

Derivatization and Functionalization Strategies of the 7-Methylquinoline-3-carboxylic Acid Scaffold

The 7-methylquinoline-3-carboxylic acid core is a versatile scaffold that allows for a variety of chemical modifications. These modifications can be directed at the carboxylic acid group at the C3 position or at various positions on the quinoline ring system itself. Such derivatization is key to modulating the molecule's properties for various applications in materials science and medicinal chemistry. Strategies for functionalization include transformations of the carboxyl group, electrophilic and nucleophilic substitutions on the aromatic rings, and metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Amidation and Esterification Reactions for Carboxylic Acid Modifications

The carboxylic acid functional group is a prime site for modification through amidation and esterification. These reactions convert the carboxylic acid into amides and esters, respectively, which can alter the molecule's steric and electronic properties.

Amidation: The direct condensation of a carboxylic acid with an amine to form an amide typically requires harsh conditions (temperatures >160 °C) to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.comencyclopedia.pub To achieve this transformation under milder conditions, coupling reagents are often employed. Dicyclohexylcarbodiimide (DCC) is a common reagent that activates the carboxylic acid, making the hydroxyl group a better leaving group and facilitating nucleophilic attack by a primary or secondary amine to yield the corresponding amide. libretexts.org Another approach involves the use of catalytic systems. For instance, cooperative catalysis with a Lewis acid like Fe₃O₄ and a nucleophilic base such as DABCO has been shown to facilitate N-methyl amidation. nih.gov

Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters, typically by reacting the acid with an excess of an alcohol under strong acid catalysis. libretexts.org This equilibrium-driven reaction is pushed toward the product by using the alcohol as the solvent. libretexts.org For substrates that may be sensitive to strong acids, alternative methods are available. Lewis acids, such as bismuth(III) compounds (e.g., Bi(OTf)₃), can catalyze esterification, often with lower waste production than traditional methods. rug.nl Supported iron oxide nanoparticles have also been demonstrated as efficient and recoverable catalysts for the esterification of various carboxylic acids under solvent-free conditions. mdpi.com

The selection of a specific method for the amidation or esterification of 7-methylquinoline-3-carboxylic acid would depend on the desired derivative and the compatibility of other functional groups on the reacting partners.

Table 1: Selected Methods for Carboxylic Acid Modification

| Transformation | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| Amidation | Dicyclohexylcarbodiimide (DCC) / Amine | Mild, room temperature | Secondary or Tertiary Amide |

| N-Methyl Amidation | DABCO / Fe₃O₄ / Methyl isothiocyanate | 85 °C, 48 hours | N-Methyl Amide |

| Esterification | Alcohol / Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Ester |

| Esterification | Alcohol / FeNP@SBA-15 | Methanol reflux, 6 hours | Ester |

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a key strategy for introducing functional groups that can serve as handles for further modifications. masterorganicchemistry.com In quinoline, the benzene (B151609) ring (carbocycle) is more electron-rich than the pyridine (B92270) ring and is therefore more susceptible to electrophilic attack. imperial.ac.ukquimicaorganica.org

The reaction is highly regioselective, with electrophiles preferentially attacking the C5 and C8 positions. imperial.ac.ukquimicaorganica.org This preference is due to the superior stability of the Wheland intermediate formed upon attack at these positions, where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

For direct halogenation, metal-free protocols have been developed. An operationally simple method for the C5-H halogenation of 8-substituted quinolines uses trihaloisocyanuric acids as the halogen source at room temperature, proceeding with high regioselectivity. While this specific example involves an 8-substituted quinoline, the principles of controlling regioselectivity in electrophilic substitutions are applicable.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Quinolines

| Reaction | Reagent | Position(s) of Attack | Rationale |

|---|---|---|---|

| General EAS | E⁺ | C5 and C8 | Most stable cationic intermediate. quimicaorganica.org |

| Nitration of 7-methylquinoline | HNO₃ / H₂SO₄ | C8 | Directing effect of C7-methyl group. brieflands.com |

| Halogenation | Trihaloisocyanuric acid | C5 (on 8-substituted quinolines) | Remote C-H functionalization. |

Nucleophilic Substitutions on Halogenated Quinoline Carboxylic Acids (e.g., at C2, C6, C7)

Nucleophilic aromatic substitution (SNAAr) provides a pathway to introduce a wide range of nucleophiles onto the quinoline scaffold. The reactivity of a halogenated quinoline towards nucleophiles is highly dependent on the position of the halogen.

Halogens at the C2 and C4 positions are significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. iust.ac.ir In contrast, halogens on the carbocyclic ring (e.g., at C6 or C7) behave similarly to those on halobenzene and are generally unreactive towards nucleophiles unless under harsh conditions or if activated by other electron-withdrawing groups. iust.ac.ir

Therefore, if 7-methylquinoline-3-carboxylic acid were halogenated at the C2 position, it would readily undergo substitution with various nucleophiles such as amines, alkoxides, and thiolates. For instance, a one-pot protocol involving the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis, has been used to synthesize complex bisquinoline carboxylic acids, demonstrating nucleophilic substitution at a position alpha to the nitrogen. researchgate.net

Substitution at a halogenated C6 or C7 position would be more challenging and would likely require metal catalysis (see section 2.3.4) or the use of very strong nucleophiles like sodium amide. iust.ac.ir

Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended conjugated systems from halogenated quinoline precursors. masterorganicchemistry.com The most common reactions in this class are the Suzuki, Heck, and Sonogashira couplings.

The Suzuki reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. For example, a 4-halo-quinoline can be coupled with various boronic acids using a palladium acetate catalyst to yield arylated quinolines. researchgate.net A decarbonylative Suzuki coupling has also been reported, which directly uses heterocyclic carboxylic acids as coupling partners. organic-chemistry.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, also catalyzed by palladium. organic-chemistry.orgmdpi.com This reaction is a valuable method for synthesizing substituted alkenes and has broad applicability.

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes. Modified Sonogashira protocols that are copper- and amine-free have been developed for the functionalization of quinoline motifs. researchgate.net Studies have shown that in dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the coupling reaction occurs regioselectively at the more reactive iodide position. libretexts.org

For a halogenated derivative of 7-methylquinoline-3-carboxylic acid, these coupling reactions could be used to introduce aryl, vinyl, or alkynyl substituents at the position of the halogen, thereby extending the π-conjugated system of the molecule.

Table 3: Overview of Metal-Catalyzed Coupling Reactions on Quinoline Scaffolds

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Organohalide + Boronic Acid | Pd complex (e.g., Pd(OAc)₂) + Base | C(sp²) - C(sp²) |

| Heck | Organohalide + Alkene | Pd complex + Base | C(sp²) - C(sp²) (vinyl) |

| Sonogashira | Organohalide + Terminal Alkyne | Pd complex + Cu(I) salt + Base | C(sp²) - C(sp) |

Chemo- and Regioselective Synthesis of 7-Methylquinoline-3-carboxylic Acid Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing derivatives of a multifunctional molecule like 7-methylquinoline-3-carboxylic acid.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, the carboxylic acid group can be selectively converted to an ester or amide using appropriate coupling agents, leaving the aromatic rings untouched. libretexts.org Conversely, the aromatic ring can be functionalized while the carboxylic acid is protected, for instance, as an ester. This protection strategy prevents unwanted side reactions, such as the acidic proton of the carboxyl group interfering with organometallic reagents used in cross-coupling reactions. After the desired ring functionalization, the ester can be hydrolyzed back to the carboxylic acid.

Regioselectivity involves controlling the position of functionalization on the quinoline ring. As discussed previously, the inherent electronic properties of the quinoline system largely dictate the regiochemical outcome of many reactions.

Electrophilic Aromatic Substitution: These reactions, such as halogenation or nitration, will preferentially occur at the C5 or C8 positions of the benzene ring due to electronic factors. quimicaorganica.org The presence of the C7-methyl group further directs substitution to the C8 position, as evidenced by selective nitration. brieflands.com

Nucleophilic Aromatic Substitution: This reaction is highly regioselective for halogens located at the C2 or C4 positions, which are activated by the ring nitrogen. iust.ac.ir Halogens at other positions are significantly less reactive.

Metal-Catalyzed Cross-Coupling: The regioselectivity of these reactions is predetermined by the position of the halogen atom, which is installed in a prior step. Therefore, a regioselective halogenation reaction is key to controlling the outcome of a subsequent cross-coupling. For example, to synthesize a C8-arylated derivative, one would first perform a regioselective C8-halogenation (or nitration followed by reduction and Sandmeyer reaction) and then subject the resulting C8-haloquinoline to Suzuki coupling conditions.

By strategically combining these principles of chemo- and regioselectivity, a diverse array of specifically functionalized 7-methylquinoline-3-carboxylic acid derivatives can be synthesized.

Advanced Spectroscopic and Structural Elucidation of 7 Methylquinoline 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. In the case of 7-Methylquinoline-3-carboxylic acid, the spectrum reveals distinct signals for both the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the methyl group.

The aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm, a characteristic of protons attached to a benzene (B151609) ring. orgchemboulder.com The specific chemical shifts and coupling patterns of these protons are influenced by their position on the quinoline ring and the electronic effects of the substituents. For instance, protons on a quinoline ring can exhibit unusual concentration-dependent chemical shift changes, which are attributed to dipole-dipole and π-π stacking interactions between quinoline molecules in solution. uncw.edu

The methyl group protons, being aliphatic, appear in the upfield region, typically around 2.5 ppm. chemicalbook.com The exact chemical shift can be influenced by the solvent and the electronic nature of the quinoline ring. The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of aromatic to aliphatic protons, further validating the molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoline Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic (Ar-H) | 6.0 - 8.5 orgchemboulder.com |

| Methyl (Ar-CH₃) | ~2.5 chemicalbook.com |

| Carboxylic Acid (COOH) | 10.0 - 13.2 orgchemboulder.comlibretexts.org |

| Protons α to Carbonyl | 2.0 - 2.7 orgchemboulder.com |

This table is interactive. Click on the headers to sort the data.

Carbon (¹³C) NMR Spectroscopy for Backbone Characterization

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment.

The aromatic carbons of the quinoline ring produce a series of signals in the region of 100-150 ppm. pdx.edu The methyl carbon, being an aliphatic carbon, gives a signal in the upfield region, typically between 10 and 50 ppm. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 7-Methylquinoline-3-carboxylic Acid

| Carbon Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 pressbooks.puboregonstate.edu |

| Aromatic (C=C) | 100 - 150 pdx.edu |

| Methyl (CH₃) | 10 - 50 oregonstate.edu |

| Quaternary Aromatic | 125 - 170 oregonstate.edu |

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton networks within the molecule, confirming the arrangement of protons on the quinoline ring and their relationship to the methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

For 7-Methylquinoline-3-carboxylic acid, key vibrational bands are observed:

O-H Stretch: A very broad absorption in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. pressbooks.pub

C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. pressbooks.pub Conjugation with the quinoline ring can lower this frequency.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region. mdpi.com

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system appear in the 1400-1600 cm⁻¹ region. researchgate.net

Ring Vibrations: The breathing modes of the quinoline ring can be observed at lower frequencies. researchgate.net

These vibrational spectra serve as a rapid and effective method for confirming the presence of key functional groups and for comparing the structures of different derivatives. nih.gov

Table 3: Characteristic Vibrational Frequencies for 7-Methylquinoline-3-carboxylic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 pressbooks.pub |

| Carbonyl | C=O Stretch | 1710 - 1760 pressbooks.pub |

| Aromatic | C-H Stretch | 3000 - 3100 mdpi.com |

| Aliphatic (Methyl) | C-H Stretch | 2850 - 3000 mdpi.com |

| Quinoline Ring | C=C, C=N Stretches | 1400 - 1600 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For 7-Methylquinoline-3-carboxylic acid (C₁₁H₉NO₂), the expected exact mass is approximately 187.06 g/mol . scbt.com In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For aromatic carboxylic acids, the molecular ion peak is often prominent, and significant peaks corresponding to [M-OH]⁺ and [M-COOH]⁺ are typically observed. youtube.com The fragmentation of the quinoline ring itself can also lead to a series of characteristic smaller fragments. The mass spectrum of 7-methylquinoline (B44030), a related compound, shows a prominent molecular ion peak at m/z 143 and other significant peaks corresponding to the fragmentation of the ring structure. massbank.jp

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Crystal Packing and Unit Cell Parameters

X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystalline solid. For derivatives of quinoline-carboxylic acid, this technique reveals the unit cell parameters, which define the fundamental repeating unit of the crystal lattice.

For instance, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, a derivative, has been determined to be in the tetragonal space group. nih.gov The unit cell dimensions for this compound are a = 25.4806 (3) Å and c = 7.3497 (2) Å, with a unit cell volume of 4771.87 (15) ų. nih.gov The analysis of crystal packing can also reveal the presence of voids within the unit cell. In one study of a substituted isoindole, the voids occupied 14.6% of the unit cell volume, indicating a strong crystal packing. mdpi.com

Below is a table summarizing the crystallographic data for a related derivative:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| Ethyl 3,7-dichloroquinoline-8-carboxylate | C₁₂H₉Cl₂NO₂ | Tetragonal | I4₁/a | 25.4806 (3) | 25.4806 (3) | 7.3497 (2) | 4771.87 (15) | 16 |

Data sourced from reference nih.gov.

Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: In many quinoline-carboxylic acid derivatives, intramolecular hydrogen bonds are observed between the carboxylic acid proton and the quinoline nitrogen atom. mdpi.com Intermolecular hydrogen bonds also play a crucial role in connecting individual molecules into larger assemblies. mdpi.com For example, C-H···O and C-H···N hydrogen bonds are commonly found, linking molecules into chains or sheets. nih.govmdpi.com In some cases, bifurcated hydrogen bonds can also be present. mdpi.com

π-π Stacking: The planar aromatic rings of the quinoline system readily participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal structure. nih.govnih.govnih.gov The centroid-centroid distances between stacked rings are typically in the range of 3.5 to 3.9 Å. nih.govnih.gov For example, in ethyl 3,7-dichloroquinoline-8-carboxylate, π-π stacking interactions are observed between the benzene and pyridine (B92270) rings of neighboring molecules with centroid-centroid distances of 3.716 (2) and 3.642 (2) Å. nih.gov These interactions can lead to the formation of one-dimensional ladders or other extended networks. nih.gov

Conformational Analysis in the Solid State

The conformation of the carboxylic acid group relative to the quinoline ring is a key structural feature. In the solid state, the molecule may adopt a specific conformation due to the constraints of the crystal lattice and intermolecular interactions. While the syn conformation of carboxylic acids is often considered more stable due to intramolecular hydrogen bonding, the anti conformation can be favored in certain environments, such as in solution, where intermolecular interactions with the solvent become more significant. nih.gov

For derivatives like ethyl 4-chloro-7-iodoquinoline-3-carboxylate, computational studies have been used to investigate the potential energy surface and identify different conformers. researchgate.net These studies have shown that structures with the carboxylic ester in a trans configuration can be high-energy forms due to steric hindrance. researchgate.net The most stable conformer is often the one that minimizes steric clashes and maximizes favorable intermolecular interactions within the crystal. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For carboxylic acids, the primary absorption without additional conjugation typically occurs at around 210 nm, which is often outside the easily accessible range of standard instruments. libretexts.org However, the extended π-system of the quinoline ring in 7-methylquinoline-3-carboxylic acid and its derivatives leads to absorption at longer wavelengths.

The conjugation between the quinoline ring and the carboxylic acid group influences the energy of the electronic transitions. Substituents on the quinoline ring can further modify the absorption spectrum by altering the electron density and the extent of conjugation. Quantum chemical calculations can be employed to study the effects of different substituents on the electronic properties and predict the UV-Vis spectra of these compounds. documentsdelivered.com

Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. psu.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edutainstruments.com This technique is used to determine melting points, glass transitions, and other phase transitions. psu.edu For phase change materials, DSC can quantify the latent heat of fusion, which is the energy absorbed or released during melting or freezing. tainstruments.com The onset temperature of the melting peak in a DSC curve is typically taken as the phase change temperature. nih.gov

Computational and Theoretical Investigations of 7 Methylquinoline 3 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, electron density distribution, and thermodynamic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for determining optimized molecular geometries—the three-dimensional arrangement of atoms corresponding to the lowest energy state—and the energetics of these structures. nih.govscirp.org For quinoline (B57606) derivatives, hybrid functionals like B3LYP (Becke's three-parameter and Lee–Yang–Parr) combined with a basis set such as 6-31G(d,p) or 6-31+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. scirp.orgnih.gov

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the atomic positions to minimize the total electronic energy of the molecule, converging on a stationary point on the potential energy surface. scirp.org Subsequent vibrational frequency calculations are performed to confirm that this optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov From these calculations, key thermodynamic parameters such as zero-point energy, enthalpy, and Gibbs free energy can be determined, providing insights into the molecule's stability. mdpi.com

Below is a table of hypothetical optimized geometric parameters for 7-methylquinoline-3-carboxylic acid, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C3-C(OOH) | 1.49 Å |

| C7-C(H3) | 1.51 Å | |

| N1-C2 | 1.32 Å | |

| C8-C8a | 1.41 Å | |

| Bond Angle | C2-C3-C4 | 119.5° |

| C6-C7-C8 | 121.0° | |

| C3-C4-N1 | 123.5° | |

| Dihedral Angle | C4-C3-C(OOH)-O | 178.5° |

| Note: These values are representative and would be precisely determined in a specific DFT study. |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. DFT calculations provide detailed information about the energies and distributions of these orbitals. The most critical for chemical reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. This energy gap also corresponds to the energy required for the lowest-energy electronic transition, which can be correlated with the molecule's UV-Visible absorption spectrum. scirp.org Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra and predict the wavelengths of maximum absorption (λmax) associated with transitions, such as the π→π* and n→π* transitions characteristic of aromatic systems like quinoline. nih.gov

| Molecular Orbital Property | Description | Representative Energy Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO) | 4.4 eV |

| Note: These energy values are illustrative for a quinoline derivative. |

Aromaticity is a key feature of the quinoline ring system, contributing significantly to its stability. Computational methods can quantify this property using various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a numerical measure of the degree of aromatic character in the heterocyclic and benzene (B151609) rings of the quinoline core.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is relevant for quinoline derivatives, particularly those with hydroxyl substituents. beilstein-journals.org For a molecule like 7-methylquinoline-3-carboxylic acid, the focus is often on the protonation state of the carboxylic acid and the quinoline nitrogen. However, in related hydroxyquinolines, a significant equilibrium can exist between the enol (hydroxyquinoline) and keto (quinolone) forms. nih.gov DFT calculations can predict the relative stabilities of these tautomers by comparing their Gibbs free energies in the gas phase or in different solvents. nih.govbeilstein-journals.org The results can reveal which tautomer is predominant under specific conditions, which is critical for understanding its chemical behavior and biological interactions, as different tautomers may exhibit distinct hydrogen bonding patterns and receptor affinities. beilstein-journals.org For instance, studies on similar systems have shown that the keto form can be more stable, with high energy barriers for the tautomerization process. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and docking are applied techniques used to simulate how a ligand, such as 7-methylquinoline-3-carboxylic acid, interacts with a biological target, typically a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the strength of the interaction. nih.gov This score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), indicates the stability of the ligand-receptor complex. nih.gov

For quinoline-3-carboxylic acid derivatives, docking studies have been used to explore their interactions with targets like DNA and protein kinases. nih.govresearchgate.net A typical docking simulation would place 7-methylquinoline-3-carboxylic acid into the binding site of a target protein, such as a Vascular Endothelial Growth Factor Receptor (VEGFR) kinase. researchgate.net The simulation would then identify the most stable binding pose and the specific intermolecular interactions that stabilize it. These interactions commonly include:

Hydrogen bonds: Formed between the carboxylic acid group of the ligand and amino acid residues like arginine or lysine (B10760008) in the receptor. nih.gov

Hydrophobic interactions: Occurring between the aromatic quinoline ring and nonpolar residues like leucine (B10760876) or valine.

π-π stacking: Interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine.

The results provide a structural hypothesis for the molecule's mechanism of action. nih.gov

| Interaction Type | Ligand Group | Receptor Residue (Example) | Predicted Binding Affinity (kcal/mol) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Lysine (LYS), Arginine (ARG) | -7.5 |

| Hydrogen Bond | Quinoline Nitrogen (N1) | Serine (SER) | |

| Hydrophobic | Methyl Group (-CH3) | Valine (VAL), Isoleucine (ILE) | |

| π-π Stacking | Quinoline Ring System | Phenylalanine (PHE), Tyrosine (TYR) | |

| Note: The binding affinity is a cumulative score for the entire interaction profile. The residues are representative examples. |

When the 3D structure of the biological target is unknown, ligand-based drug design methods become essential. nih.gov Pharmacophore modeling is a cornerstone of this approach. mdpi.comnih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. ijper.org

To create a pharmacophore model for a series of active 7-methylquinoline-3-carboxylic acid analogues, the following steps are taken:

A set of structurally diverse but functionally related active molecules (a training set) is selected. nih.gov

The common chemical features among these active molecules are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers. ijper.org

A 3D arrangement of these features is defined, creating a pharmacophore model that serves as a template for activity. nih.gov

This model can then be used as a 3D query to screen large virtual databases of compounds. nih.govijper.org Molecules from the database that successfully map their chemical features onto the pharmacophore model are identified as "hits" and prioritized for further investigation, such as molecular docking or chemical synthesis and biological testing. This approach accelerates the discovery of novel and structurally diverse lead compounds. mdpi.comnih.gov

In Silico Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., pKa, Lipophilicity)

In the realm of drug discovery and development, the physicochemical properties of a compound are pivotal as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these crucial parameters before a compound is synthesized, thereby streamlining the selection of promising drug candidates. bogazici.edu.trnih.gov For 7-Methylquinoline-3-carboxylic acid, key properties such as its acid dissociation constant (pKa) and lipophilicity (logP) are critical indicators of its potential biological behavior.

Below is a table of computationally predicted physicochemical properties for 7-Methylquinoline-3-carboxylic acid.

| Property | Predicted Value | Method/Source | Significance in Biological Activity |

| Molecular Formula | C₁₁H₉NO₂ | - | Basic structural information. |

| Molecular Weight | 187.19 g/mol | - | Influences size-related diffusion and transport. |

| XlogP | 2.1 | Predicted | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. uni.lu |

| pKa (acidic) | Not available | DFT, HF, etc. (predictable) | Governs ionization state, affecting solubility, absorption, and target binding. mrupp.info |

| Hydrogen Bond Donors | 1 | Calculated | Potential to form hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 3 | Calculated | Potential to form hydrogen bonds with biological targets. |

This table is interactive. Click on the headers to sort the data.

Reaction Mechanism Studies through Computational Chemistry

The synthesis of quinoline derivatives often involves classic named reactions, such as the Doebner-von Miller reaction, which facilitates the formation of the quinoline core from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org Computational chemistry plays a crucial role in elucidating the intricate mechanisms of these reactions, offering insights that are often difficult to obtain through experimental means alone.

The synthesis of 7-Methylquinoline-3-carboxylic acid can be achieved via a Doebner reaction, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.org While a specific computational study on the reaction mechanism for 7-Methylquinoline-3-carboxylic acid is not documented, extensive mechanistic investigations, including computational analyses, have been performed on the closely related Doebner-von Miller synthesis. wikipedia.orgnih.gov

Historically, the mechanism was a subject of debate. wikipedia.org However, modern studies combining isotope labeling and computational analysis have shed light on the probable pathways. nih.gov A proposed mechanism involves the following key steps:

Michael Addition: The reaction is believed to initiate with a conjugate (Michael) addition of the aniline (e.g., p-toluidine (B81030) for the 7-methyl derivative) to an α,β-unsaturated carbonyl compound. pharmaguideline.com

Fragmentation-Recombination: A significant finding from isotope-scrambling experiments suggests that the initial adduct can undergo fragmentation into an imine and a saturated ketone. wikipedia.orgnih.gov These fragments then recombine in a condensation reaction. wikipedia.org This step is key to explaining the observed product distributions. nih.gov

Cyclization and Dehydration: The intermediate formed after recombination undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to cyclization. Subsequent dehydration yields a dihydroquinoline intermediate.

Oxidation: The final step is the oxidation of the dihydroquinoline to form the aromatic quinoline ring system. pharmaguideline.com

Computational studies on related quinoline syntheses have been used to explore the regioselectivity of the reaction, for example, by comparing the energetics of 1,2-addition versus 1,4-addition pathways of anilines to unsaturated ketoesters. acs.org Such theoretical analyses help in understanding why a particular isomer is formed preferentially and can guide the optimization of reaction conditions to achieve desired products. acs.orgrsc.org

Biological and Pharmacological Characterization of 7 Methylquinoline 3 Carboxylic Acid Derivatives

Antimicrobial Activity Profile

The antimicrobial potential of 7-methylquinoline-3-carboxylic acid derivatives has been explored against a range of pathogens, demonstrating notable efficacy.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of quinoline-3-carboxylic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. koreascience.krrdd.edu.iqbiointerfaceresearch.com Certain synthesized derivatives show potent, broad-spectrum antibacterial effects that are, in some cases, comparable to standard antibiotics like ciprofloxacin (B1669076). rdd.edu.iq

For instance, a study on 7-[3-hydroxy-(4-methylthio or 3-methylthiomethyl)pyrrolidinyl]quinoline-3-carboxylic acids revealed remarkable antibacterial activity, particularly against Gram-positive microorganisms. koreascience.kr Specifically, 1-cyclopropyl-5-amino-6,8-difluoro-7-(3-hydroxy-4-methylthiomethylpyrrolidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (12d) and 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-hydroxy-4-methylthiomethylpyrrolinyl)-1,4-dihydro-4-oxo-3-quinolinocarboxylic acid (12g) were identified as having the most potent in vitro antibacterial activity. koreascience.kr Notably, compound 12d exhibited superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to ciprofloxacin and sparfloxacin (B39565). koreascience.kr

The structural features of these derivatives play a crucial role in their antibacterial potency. Variations at different positions of the quinoline (B57606) ring system, such as the C-8 substituent, have been shown to influence the activity, with the order of enhancement being F > Cl > naphthyridine > H > benzoxazine (B1645224) > NH2 > NO2. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 7-Methylquinoline-3-carboxylic Acid Derivatives

| Compound | Target Microorganism | Activity/Measurement | Reference |

|---|---|---|---|

| 1-cyclopropyl-5-amino-6,8-difluoro-7-(3-hydroxy-4-methylthiomethylpyrrolidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (12d) | Gram-positive bacteria, MRSA | Potent in vitro activity, better than ciprofloxacin and sparfloxacin against MRSA. | koreascience.kr |

| 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-hydroxy-4-methylthiomethylpyrrolinyl)-1,4-dihydro-4-oxo-3-quinolinocarboxylic acid (12g) | Gram-positive bacteria | Potent in vitro antibacterial activity. | koreascience.kr |

| Quinolone-3-carbonitrile derivatives | Various bacterial strains | Moderate to good activity with MICs from 3.13 to 100 µM. | biointerfaceresearch.com |

| 2-styrylquinoline-3-carboxylate derivatives | Gram-positive and Gram-negative bacteria | Excellent activity against E. coli (MIC 3.125-6.25 nmol/mL). | biointerfaceresearch.com |

This table is for illustrative purposes and includes data for closely related quinoline-3-carboxylic acid derivatives to demonstrate the general activity profile of this class of compounds.

Antifungal and Antimalarial Potentials

Beyond their antibacterial properties, quinoline derivatives are recognized for their potential as antifungal and antimalarial agents. rdd.edu.iq

In terms of antifungal activity, certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have shown promising results against various fungal strains, including Candida albicans and Cryptococcus neoformans. mdpi.com For example, a sulfamethazine (B1682506) derivative exhibited an inhibition zone of 18.0 mm against C. albicans. mdpi.com

Regarding antimalarial activity, several novel quinoline derivatives have been synthesized and evaluated. These compounds have demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values in some cases as low as 0.014 µg/mL. mdpi.com Specifically, 7-chloroquinoline (B30040) derivatives coupled with benzoyl hydrazines have shown efficient in vitro activity as inhibitors of β-hematin formation, a crucial process for the malaria parasite. nih.gov Compounds 8 and 9 from this series had IC50 values of 0.65 ± 0.09 and 0.64 ± 0.16 µM, respectively. nih.gov

Table 2: Antifungal and Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Type | Target Organism | Activity/Measurement (IC50/Inhibition Zone) | Reference |

|---|---|---|---|

| Sulfamethazine derivative (3l) | Candida albicans | 18.0 mm inhibition zone | mdpi.com |

| 7-chloroquinoline derivative (8) | Plasmodium falciparum | 0.65 ± 0.09 µM (β-hematin formation) | nih.gov |

| 7-chloroquinoline derivative (9) | Plasmodium falciparum | 0.64 ± 0.16 µM (β-hematin formation) | nih.gov |

| Dihydropyrimidine derivative (4g) | Plasmodium falciparum | IC50 of 0.014 µg/mL | mdpi.com |

This table is for illustrative purposes and includes data for various quinoline derivatives to highlight the broader potential of this chemical class.

Impact on Microbial Biofilm Formation and Adhesion

Microbial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. mdpi.com Derivatives of quinoline have been investigated for their ability to inhibit biofilm formation and adhesion.

Studies have shown that certain quinoline derivatives can effectively inhibit biofilm formation by pathogenic microbes. For instance, some 7-methoxyquinoline derivatives have been found to be effective against biofilms produced by urinary tract infection-causing pathogens. mdpi.com The activity of these compounds is influenced by their structural characteristics, such as the length of side chains. mdpi.com

Furthermore, research on quinazolinone derivatives, which share a similar heterocyclic core, has demonstrated their ability to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov These compounds were also found to impede twitching motility, a key factor in the initial stages of bacterial colonization and biofilm development. nih.gov Another study on a fusaric acid derivative, qy17, showed it could inhibit biofilm formation and disrupt mature biofilms of Staphylococcus haemolyticus in a dose-dependent manner by downregulating the transcription of genes involved in biofilm formation. nih.gov

Anticancer and Antiproliferative Studies

The therapeutic potential of 7-methylquinoline-3-carboxylic acid derivatives extends to oncology, with numerous studies investigating their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., MCF-7, K562)

Derivatives of quinoline-3-carboxylic acid have been evaluated for their in vitro anticancer activity against several cancer cell lines, including the breast cancer cell line MCF-7 and the chronic myelogenous leukemia cell line K562. nih.govnih.gov

Synthesized 2,4-disubstituted quinoline-3-carboxylic acid derivatives exhibited micromolar inhibition with high selectivity towards cancer cells over non-cancerous cells. nih.gov Compounds 4m and 4n from one study showed potent activity against the MCF-7 cell line with an IC50 value of 0.33 µM, while compounds 4k and 4m were effective against the K562 cell line with an IC50 value of 0.28 µM. nih.gov

In another study, 7-chloroquinoline derivatives were tested for their effects on the viability of MCF-7 cells. Compounds 6 and 12 from this series were the most active, reducing cell viability with IC50 values of 15.41 and 12.99 µM, respectively. nih.gov It is noteworthy that these compounds did not significantly affect the viability of normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 4m | MCF-7 | 0.33 | nih.gov |

| Compound 4n | MCF-7 | 0.33 | nih.gov |

| Compound 4k | K562 | 0.28 | nih.gov |

| Compound 4m | K562 | 0.28 | nih.gov |

| 7-chloroquinoline derivative (6) | MCF-7 | 15.41 | nih.gov |

| 7-chloroquinoline derivative (12) | MCF-7 | 12.99 | nih.gov |

Mechanisms of Cancer Cell Growth Inhibition (e.g., DNA Interaction)

The anticancer effects of quinoline-3-carboxylic acid derivatives are believed to be mediated through various mechanisms, with DNA interaction being a significant pathway. nih.govnih.gov In-silico studies suggest that these compounds can bind to the minor groove of DNA, particularly in the A/T rich regions of a B-DNA duplex. nih.govresearchgate.net This interaction is thought to induce DNA damage and condensation, ultimately leading to apoptosis. researchgate.net

The substitution at the 2nd position of the quinoline ring, specifically the carbonyl group, is proposed to act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs, further stabilizing the drug-DNA complex. nih.gov Fluorescence microscopy studies have provided visual evidence of this interaction, showing nuclear blebbing in cancer cells treated with these derivatives, a hallmark of apoptosis. researchgate.net

In addition to direct DNA interaction, some derivatives have been shown to induce apoptosis by up-regulating intrinsic pathways. nih.gov For example, certain 7-chloroquinoline derivatives were found to cause cell cycle arrest in the G0/G1 phase in MCF-7 cells, leading to apoptosis. nih.gov

Selective Toxicity Towards Cancerous vs. Non-Cancerous Cells

Derivatives of quinoline-3-carboxylic acid have been investigated for their selective cytotoxic effects on cancerous cells compared to normal, non-cancerous cell lines. Studies have shown that these compounds can exhibit preferential inhibition of cancer cell growth, a desirable characteristic for potential chemotherapeutic agents. The design of these molecules often aims to exploit the physiological differences between tumor and healthy tissues, such as the acidic microenvironment of tumors. nih.gov

Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated micromolar inhibition against breast (MCF-7) and chronic myelogenous leukemia (K562) cancer cell lines, while showing minimal distribution and toxicity in non-cancerous human embryonic kidney (HEK293) cells. nih.gov The selectivity is attributed to the pKa value of the compounds, which influences their ionization state and absorption in the acidic environment of cancer cells. nih.gov For instance, compounds 2f and 2l (specific structures not detailed in the source) were identified as particularly potent and selective. nih.gov

Similarly, another study evaluated a series of quinoline-4-carboxylic acid derivatives against HeLa (cervical cancer), MCF-7, and K-562 cell lines, alongside a normal baby hamster kidney cell line (BHK-21). nih.gov The findings confirmed that these derivatives were largely inactive against the normal cell line while displaying promising anticancer activity. nih.gov Specifically, the compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid showed a significant 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov

Further studies on glycoconjugates of 8-aminoquinoline (B160924) (8-AQ) derivatives also highlighted improved selectivity for cancer cells (HCT 116 colorectal and MCF-7) over healthy human dermal fibroblasts (NHDF-Neo). mdpi.com This research underscores the potential of modifying the quinoline scaffold to enhance selective toxicity, a critical parameter in cancer therapy. mdpi.comrsc.org

Table 1: Selective Cytotoxicity of Quinoline Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Non-Cancerous Cell Line | Outcome | Reference |

|---|---|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | HEK293 | Showed micromolar inhibition and higher selectivity for cancer cells. | nih.gov |

| Quinoline-4-carboxylic acid derivatives | HeLa, MCF-7, K-562 | BHK-21 | Inactive against normal cells but possessed promising anticancer effects. | nih.gov |

| 8-Aminoquinoline glycoconjugates | HCT 116, MCF-7 | NHDF-Neo | Demonstrated improved selectivity for cancer cells. | mdpi.com |

Enzyme Inhibition Assays

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention in diseases like cancer and autoimmune disorders. nih.govmedchemexpress.com Inhibition of DHODH depletes the building blocks for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov While some potent DHODH inhibitors are known, such as Brequinar (a quinoline derivative), specific data directly linking 7-methylquinoline-3-carboxylic acid to DHODH inhibition is an area of ongoing research. nih.govnih.gov Research has identified that DHODH inhibitors can induce differentiation in acute myeloid leukemia (AML) cells, highlighting a novel therapeutic strategy beyond simple cytotoxicity. nih.govmedkoo.com The anti-leukemic activity of DHODH inhibitors points to a link between uridine (B1682114) biosynthesis and cell fate decisions. nih.gov

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and suppression of apoptosis. nih.govresearchgate.net Its role in tumorigenesis makes it an attractive target for anticancer drug development. mdpi.com Derivatives of 3-quinoline carboxylic acid have been identified as a new class of CK2 inhibitors. nih.govnih.gov

In one study, forty-three new 3-quinoline carboxylic acid derivatives were synthesized and tested for their ability to inhibit CK2. nih.govresearchgate.net Twenty-two of these compounds showed inhibitory activity with IC₅₀ values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net Another study identified 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a highly active CK2 inhibitor with an IC₅₀ of 0.3 μM and a Kᵢ value of 0.06 μM, demonstrating considerable selectivity for CK2 over other protein kinases. nih.gov

Table 2: Inhibition of Protein Kinase CK2 by Quinoline-3-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (μM) | Ki (μM) | Notes | Reference |

|---|---|---|---|---|

| Various 3-quinoline carboxylic acid derivatives | 0.65 - 18.2 | N/A | 22 compounds identified as active inhibitors. | nih.govresearchgate.net |

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | 0.06 | ATP competitive; considerable selectivity toward CK2. | nih.gov |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). nih.govmdpi.com Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol levels and potentially reduce the risk of atherosclerotic cardiovascular disease. mdpi.comnih.govmdpi.com

A series of novel quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to 7-methylquinoline-3-carboxylic acid, were synthesized and evaluated as CETP inhibitors. nih.govnih.gov All tested compounds showed some degree of activity against CETP. nih.gov Notably, compounds 24 (a p-tolyl amide derivative) and 26 (a t-butyl substituted amide derivative) demonstrated the highest inhibitory activity, with an 80.1% inhibition rate, comparable to the positive control drug, dalcetrapib. nih.govnih.gov This indicates that the quinoline-3-carboxamide scaffold is a promising platform for developing potent CETP inhibitors. nih.gov

DNA Gyrase and Topoisomerase II Inhibition

DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial and anticancer agents, respectively. nih.govnih.gov Quinolone-based compounds are well-known inhibitors of bacterial DNA gyrase. nih.gov

Recent research has profiled new arylated quinoline carboxylic acids (QCAs) for their activity against Mycobacterium tuberculosis (Mtb), the bacterium causing tuberculosis. nih.gov Two derivatives, 7i (containing a C-2 2-(naphthalen-2-yl)/C-6 1-butyl substitution) and 7m (with a C-2 2-(phenanthren-3-yl)/C-6 isopropyl substitution), were identified as potent Mtb inhibitors that act by inhibiting DNA gyrase. nih.gov Compound 7m showed superior DNA gyrase inhibition at a 1 μM concentration. nih.gov

Furthermore, certain quinolone derivatives have been shown to inhibit mammalian topoisomerase II. nih.gov For example, the compound (—)BO‐2367 strongly inhibited L1210 topoisomerase II with an IC₅₀ value of 3.8 μM and also inhibited bacterial DNA gyrase. nih.gov This dual activity highlights the potential of the quinoline scaffold to be adapted for different enzymatic targets.

Table 3: Inhibition of DNA Gyrase and Topoisomerase II by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (μM) | Organism/Cell Line | Reference |

|---|---|---|---|---|

| (—)BO‐2367 | Topoisomerase II | 3.8 | L1210 (murine leukemia) | nih.gov |

| (—)BO‐2367 | DNA Gyrase | 0.5 | Escherichia coli | nih.gov |

| (—)BO‐2367 | DNA Gyrase | 1.0 | Micrococcus luteus | nih.gov |

Anti-inflammatory and Analgesic Properties

The quinoline nucleus is a core structure in various compounds exhibiting anti-inflammatory and analgesic activities. nih.gov Research has shown that quinoline-3-carboxylic acid and related derivatives possess appreciable anti-inflammatory properties, often evaluated in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. nih.govresearchgate.net

In one study, quinoline-3-carboxylic acid demonstrated significant anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity in the inflamed macrophage cells. nih.gov Another study synthesized a series of compounds, including carboxylic acid analogues, and tested them for analgesic and anti-inflammatory activities through in vitro and in vivo models. nih.gov Compounds FM10 and FM12 were identified as potent analgesic and anti-inflammatory agents, with FM12 showing a particularly low IC₅₀ value of 0.18 µM in a COX-2 inhibition assay. nih.gov These findings suggest that the carboxylic acid functional group on a quinoline or related scaffold plays a key role in mediating these effects, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Other Pharmacological Activities (e.g., Antiviral, Antituberculosis, Immunomodulatory)

Beyond the well-documented applications of quinoline derivatives, the 7-methylquinoline-3-carboxylic acid scaffold and its related analogues have been explored for a variety of other pharmacological effects. Research has extended into their potential as antiviral, antituberculosis, and immunomodulatory agents, revealing a broad spectrum of biological activity inherent to the quinoline nucleus. nih.gov

Antiviral Activity

The quinoline core is a recognized pharmacophore in the development of antiviral agents. nih.gov In the context of the COVID-19 pandemic, a series of quinoline-3-carboxylate derivatives were investigated for their in-vitro activity against a SARS-CoV-2 isolate. nih.gov The study employed plaque assays and RT-qPCR to evaluate the compounds' efficacy. Molecular docking studies suggested that the most active compounds demonstrated a strong binding affinity for key viral enzymes, including the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov

| Compound | Targeted Viral Protein | Key Finding | Reference |

|---|---|---|---|

| Compound 1j | NSP5 (Main Protease) & NSP14 (Exoribonuclease) | Exhibited strong binding affinity in docking studies. Metabolized primarily by CYP2C9 and CYP3A4. | nih.gov |

| Compound 1o | NSP5 (Main Protease) & NSP14 (Exoribonuclease) | Showed strong binding affinity in docking studies. Metabolized primarily by CYP2C9 and CYP3A4. | nih.gov |

Antituberculosis Activity

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new therapeutic agents, especially those effective against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov Quinoline derivatives have long been recognized for their antitubercular potential. nih.govnih.gov

Recent studies have profiled new arylated quinoline carboxylic acids (QCAs) for their activity against both replicating and non-replicating Mtb. nih.gov A series of 48 QCAs with various substitutions on the quinoline ring were synthesized and screened. Two derivatives, 7i and 7m , emerged as the most potent inhibitors. These compounds were found to exert their effect by inhibiting Mtb DNA gyrase, a crucial enzyme for bacterial replication. nih.gov The structure-activity relationship demonstrated that substitution at the C-6 position significantly influenced the antitubercular efficacy, with 1-butyl and isopropyl groups enhancing the activity. nih.gov Specifically, compounds with these substitutions showed high inhibitory activity against M. tb. H37Rv. nih.gov

| Compound | Substituents | Activity Against M. tb. H37Rv (MIC90) | Mechanism of Action | Reference |

|---|---|---|---|---|

| QCA 7i | C-2: 2-(naphthalen-2-yl), C-6: 1-butyl | >16 µg/mL | Mtb DNA gyrase inhibition | nih.gov |

| QCA 7m | C-2: 2-(phenanthren-3-yl), C-6: isopropyl | >16 µg/mL | Mtb DNA gyrase inhibition (more active than 7i) | nih.gov |

| QCA 7l | C-2: 2-phenanthrene, C-6: ethyl | 51.3 µg/mL (weakest in series) | Not specified | nih.gov |

Immunomodulatory Activity